molecular formula C19H18N2O5S B11360897 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11360897
M. Wt: 386.4 g/mol
InChI Key: RAKLTXJDVZMEDF-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the furan and oxazole rings through a series of condensation and cyclization reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Types of Reactions:

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring may interact with thiol groups in proteins, while the furan and oxazole rings can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison: N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of thiolane, furan, and oxazole rings, which confer distinct chemical and biological properties. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O5S/c22-19(17-11-18(26-20-17)14-5-2-1-3-6-14)21(12-16-7-4-9-25-16)15-8-10-27(23,24)13-15/h1-7,9,11,15H,8,10,12-13H2

InChI Key

RAKLTXJDVZMEDF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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